molecular formula C12H11NO3 B14614262 7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde CAS No. 57597-39-4

7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde

Cat. No.: B14614262
CAS No.: 57597-39-4
M. Wt: 217.22 g/mol
InChI Key: RHZUYJDKHFJVGH-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a derivative of coumarin, a class of compounds known for their aromatic properties and diverse applications in various fields. This compound is characterized by the presence of a dimethylamino group, an oxo group, and a benzopyran ring structure, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves the reaction of 3-(dimethylamino)phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous zinc chloride. The reaction is carried out under reflux conditions in absolute ethanol, leading to the formation of the desired coumarin derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted coumarins, reduced alcohol derivatives, and oxidized carboxylic acids .

Scientific Research Applications

7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorescence properties and ability to undergo diverse chemical reactions make it valuable in various research and industrial applications.

Properties

CAS No.

57597-39-4

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

7-(dimethylamino)-2-oxochromene-3-carbaldehyde

InChI

InChI=1S/C12H11NO3/c1-13(2)10-4-3-8-5-9(7-14)12(15)16-11(8)6-10/h3-7H,1-2H3

InChI Key

RHZUYJDKHFJVGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O

Origin of Product

United States

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